Sulfobromophthalein

Description

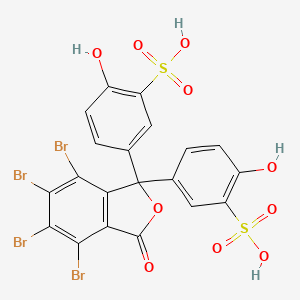

Structure

3D Structure

Propriétés

Numéro CAS |

297-83-6 |

|---|---|

Formule moléculaire |

C20H10Br4O10S2 |

Poids moléculaire |

794.0 g/mol |

Nom IUPAC |

2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonic acid |

InChI |

InChI=1S/C20H10Br4O10S2/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33/h1-6,25-26H,(H,28,29,30)(H,31,32,33) |

Clé InChI |

OHTXTCNTQJFRIG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |

SMILES canonique |

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |

Autres numéros CAS |

297-83-6 |

Numéros CAS associés |

71-67-0 (di-hydrochloride salt) |

Synonymes |

Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |

Origine du produit |

United States |

Foundational & Exploratory

The Hepatic Journey of Sulfobromophthalein: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobromophthalein (BSP), a phthalein dye, has historically been a cornerstone in the assessment of liver function.[1] Its clearance from the bloodstream provides a dynamic measure of the liver's ability to take up, metabolize, and excrete xenobiotics.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms governing the hepatic transport and biotransformation of BSP. Understanding this well-characterized pathway offers valuable insights into fundamental principles of drug disposition and hepatobiliary clearance, making it a relevant model for researchers and professionals in drug development.

The hepatic handling of BSP is a multi-step process involving three key phases: carrier-mediated uptake from the sinusoidal blood into hepatocytes, conjugation with glutathione (B108866) in the hepatocyte cytoplasm, and active transport of the resulting conjugate into the bile for elimination.[2][3] This guide will dissect each of these stages, presenting quantitative kinetic data, detailed experimental protocols for their investigation, and visual representations of the involved pathways and workflows.

Sinusoidal Uptake: The Gateway to the Hepatocyte

The initial and rate-limiting step in the hepatic clearance of BSP is its transport from the sinusoidal blood across the basolateral membrane of the hepatocyte. This process is not one of simple diffusion but rather a facilitated transport mechanism mediated by specific protein carriers.

The primary transporter implicated in the hepatic uptake of BSP is the Organic Anion Transporting Polypeptide 1B1 (OATP1B1), a member of the SLCO gene family.[4] OATP1B1 is highly expressed on the sinusoidal membrane of hepatocytes and is responsible for the uptake of a wide range of endogenous compounds, including bilirubin (B190676) and bile acids, as well as numerous drugs.[4]

The uptake of BSP by hepatocytes exhibits saturable kinetics, a hallmark of carrier-mediated transport. Studies using isolated rat hepatocytes and liver sinusoidal membrane vesicles have elucidated the kinetic parameters of this process.[5][6]

Quantitative Data: Hepatic Uptake of this compound

| Parameter | Value | Species/System | Reference |

| K_m | 53.1 µM (high affinity) | Rat liver sinusoidal membrane vesicles | [5] |

| K_m | 1150 µM (low affinity) | Rat liver sinusoidal membrane vesicles | [5] |

| K_m | 22 ± 4 µM | Isolated rat hepatocytes | [6] |

| V_max | 48.0 ± 16.7 pmol/50,000 cells/min | Isolated rat hepatocytes | [6] |

Intracellular Conjugation: Detoxification and Solubilization

Once inside the hepatocyte, BSP undergoes a crucial biotransformation step: conjugation with the tripeptide glutathione (GSH).[7][8][9] This reaction is catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs). The conjugation of BSP with GSH results in the formation of a more water-soluble and less toxic molecule, BSP-GSH, which is essential for its subsequent biliary excretion.[7][10]

The GST-mediated conjugation is a vital detoxification pathway for many xenobiotics. In the case of BSP, this enzymatic process is a prerequisite for its efficient elimination from the liver.[10]

Quantitative Data: Inhibition of BSP-GSH Conjugation

| Inhibitor | Inhibition Type | K_i | Species/System | Reference |

| Perhexiline (B1211775) maleate (B1232345) | Uncompetitive | - | Rat liver cytosol | [11] |

| Bromosulphophthalein (BSP) | Non-competitive (with respect to CDNB) | 16.8 ± 1.9 µM | Human GSTA1-1 | [12] |

Canalicular Excretion: The Final Step to Elimination

The final step in the hepatic journey of BSP is the active transport of the BSP-GSH conjugate from the hepatocyte cytoplasm across the canalicular membrane into the bile. This efflux is an energy-dependent process mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), also known as the canalicular multispecific organic anion transporter (cMOAT).[10]

MRP2 is a member of the ATP-binding cassette (ABC) transporter superfamily and plays a critical role in the biliary excretion of a wide array of conjugated organic anions, including bilirubin glucuronides and drug metabolites.[13] The efficient functioning of MRP2 is crucial for the final elimination of BSP from the body.

Experimental Protocols

In Vitro Hepatocyte Uptake Assay

This protocol describes a method for measuring the uptake of this compound into isolated hepatocytes.

a. Isolation of Hepatocytes:

-

Anesthetize the animal (e.g., rat) and perform a laparotomy to expose the portal vein.

-

Cannulate the portal vein and initiate perfusion with a calcium-free buffer containing EGTA to disrupt cell-cell junctions.

-

Switch to a perfusion buffer containing collagenase to digest the liver's extracellular matrix.

-

Excise the digested liver, gently disperse the cells in a culture medium, and filter the cell suspension to remove undigested tissue.

-

Wash the hepatocytes by centrifugation and resuspend them in a suitable incubation buffer. Assess cell viability using a method such as trypan blue exclusion.

b. Uptake Measurement:

-

Pre-incubate a suspension of isolated hepatocytes at 37°C.

-

Initiate the uptake experiment by adding a known concentration of radiolabeled or unlabeled BSP to the cell suspension.

-

At various time points, take aliquots of the cell suspension and immediately separate the hepatocytes from the incubation medium. This can be achieved by centrifugation of the cell suspension through a layer of oil with a density intermediate between that of the cells and the medium.

-

Aspirate the aqueous and oil layers, and lyse the cell pellet.

-

Quantify the amount of BSP in the cell lysate using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled BSP or spectrophotometry for unlabeled BSP).

-

Determine the protein concentration of the cell lysate to normalize the uptake data.

-

Calculate the initial rate of uptake and determine kinetic parameters (K_m and V_max) by performing the assay at various BSP concentrations.

In Vitro Glutathione S-Transferase (GST) Activity Assay

This protocol outlines a method to measure the enzymatic conjugation of BSP with GSH.[14][15][16]

a. Preparation of Liver Cytosol:

-

Homogenize liver tissue in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris and nuclei.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

The supernatant from the high-speed centrifugation is the cytosolic fraction, which contains the GST enzymes. Determine the protein concentration of the cytosolic fraction.

b. Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5), a known concentration of reduced glutathione (GSH), and the liver cytosolic fraction.[14]

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding a known concentration of BSP.

-

Monitor the rate of BSP-GSH conjugate formation over time. This can be done by measuring the increase in absorbance at a specific wavelength (e.g., 330 nm) where the conjugate absorbs light, but the parent compounds do not.[14]

-

Calculate the specific activity of GST (e.g., in nmol of conjugate formed per minute per mg of cytosolic protein).

Visualizations

Hepatic Disposition of this compound

Caption: Overview of BSP hepatic transport and metabolism.

Experimental Workflow for In Vitro Hepatocyte Uptake Assay

Caption: Workflow for BSP hepatocyte uptake assay.

Key Protein Interactions in BSP Hepatic Clearance

Caption: Functional relationship of key proteins in BSP clearance.

Conclusion

The hepatic disposition of this compound serves as a classic and instructive model for understanding the fundamental processes of drug uptake, metabolism, and excretion. The coordinated action of uptake transporters like OATP1B1, metabolic enzymes such as GSTs, and efflux transporters like MRP2 highlights the intricate molecular machinery responsible for hepatobiliary clearance. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to investigate these critical pathways, ultimately aiding in the prediction and understanding of the pharmacokinetics of new chemical entities. A thorough comprehension of the mechanisms governing BSP's hepatic journey remains a valuable asset in the field of pharmacology and toxicology.

References

- 1. Bromsulfthalein - Wikipedia [en.wikipedia.org]

- 2. The Hepatic Uptake and Excretion of this compound and Bilirubin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE HEPATIC UPTAKE AND EXCRETION OF this compound AND BILIRUBIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioivt.com [bioivt.com]

- 5. The kinetics of this compound uptake by rat liver sinusoidal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of a dose-related increase in this compound uptake velocity in freshly isolated rat hepatocytes by phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 8. MATURATION OF THE this compound SODIUM-GLUTATHIONE CONJUGATING SYSTEM IN RAT LIVER - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CONJUGATION OF this compound SODIUM WITH GLUTATHIONE IN THIOETHER LINKAGE BY THE RAT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nrf2 Activation Enhances Biliary Excretion of this compound by Inducing Glutathione-S-Transferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impairment of this compound biliary excretion and inhibition of glutathione S-transferase activity induced by perhexiline maleate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of bromosulphophthalein binding to human glutathione S-transferase A1-1: thermodynamics and inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transport of glutathione, glucuronate, and sulfate conjugates by the MRP gene-encoded conjugate export pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. 3hbiomedical.com [3hbiomedical.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Sulfobromophthalein Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobromophthalein sodium (BSP), a synthetic phthalein dye, has long been a valuable tool in biomedical research and clinical diagnostics. Historically, it was widely used as a measure of hepatic function, assessing the liver's ability to take up, conjugate, and excrete substances.[1] More recently, its utility has expanded, and it is now recognized as a potent inhibitor of various organic anion transporting polypeptides (OATPs), making it a crucial reagent in drug development and transport studies.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound sodium salt, detailed experimental protocols for its key applications, and a visualization of its known interactions with cellular signaling pathways.

Chemical and Physical Properties

This compound sodium is a white to off-white, crystalline powder that is odorless and has a bitter taste.[4] It is known to be hygroscopic.[5] The quantitative data regarding its properties are summarized in the tables below for easy reference and comparison.

General and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | 3,3'-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis[6-hydroxybenzenesulfonic acid] disodium (B8443419) salt | [2] |

| Synonyms | Bromosulfophthalein, Bromsulphalein, BSP | [1] |

| CAS Number | 71-67-0 | [2] |

| Molecular Formula | C₂₀H₈Br₄Na₂O₁₀S₂ | [2] |

| Molecular Weight | 838.00 g/mol | [6] |

| pKa | 8.5 | [3] |

Physical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | >235°C (decomposes) | [5] |

| Solubility in Water | 20 mg/mL, 50 mg/mL | [7] |

| Solubility in other solvents | Insoluble in ethanol (B145695) and acetone | [7] |

| UV-Vis λmax | 575-581 nm | [5] |

Experimental Protocols

Assessment of Liver Function (this compound Clearance Test)

The this compound (BSP) clearance test is a classic method to evaluate hepatic function, particularly the liver's ability to transport organic anions from the plasma into the bile. While its clinical use has diminished due to the availability of other tests, the principle remains relevant in preclinical research.[1]

Methodology:

-

Preparation of BSP Solution: A sterile solution of this compound sodium in saline is prepared at a concentration of 50 mg/mL.

-

Animal Preparation: The test is typically performed on fasted animals to avoid interference from lipemia. The animal is weighed to determine the correct dosage.

-

BSP Administration: A precise dose of BSP (typically 5 mg/kg body weight) is administered intravenously. The injection should be given over a controlled period to ensure complete delivery into the bloodstream.

-

Blood Sampling: Blood samples are collected at specific time points after injection. A common protocol involves collecting a baseline sample before injection and then subsequent samples at 5, 10, 15, 30, and 45 minutes post-injection.

-

Plasma Separation: The blood samples are centrifuged to separate the plasma.

-

Colorimetric Analysis: The concentration of BSP in the plasma is determined colorimetrically. An alkaline reagent (e.g., dilute sodium hydroxide) is added to an aliquot of the plasma. In an alkaline solution, BSP turns a purple color.

-

Spectrophotometry: The absorbance of the colored solution is measured using a spectrophotometer at the wavelength of maximum absorbance for BSP (approximately 580 nm).

-

Calculation of Clearance: The percentage of BSP remaining in the plasma at each time point is calculated by comparing the absorbance to a standard curve prepared with known concentrations of BSP. The rate of disappearance of the dye from the plasma is an indicator of hepatic excretory function. A retention of more than 5% of the dye in the plasma 45 minutes after injection is generally considered abnormal in humans.

In Vitro Inhibition of Organic Anion Transporting Polypeptides (OATPs)

This compound is a well-characterized inhibitor of several OATP transporters, including OATP1B1 and OATP1B3, which are crucial for the hepatic uptake of many drugs.[2] In vitro assays using cells that overexpress these transporters are standard in drug development to assess potential drug-drug interactions.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) or other suitable mammalian cells are stably transfected to overexpress the specific OATP transporter of interest (e.g., OATP1B1 or OATP1B3). The cells are cultured to confluence in appropriate multi-well plates.

-

Preparation of Solutions:

-

Substrate Solution: A solution of a known OATP substrate (e.g., estradiol-17β-glucuronide for OATP1B1) is prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution). The substrate is often radiolabeled for ease of detection.

-

Inhibitor Solution: A stock solution of this compound sodium is prepared in an appropriate solvent (e.g., DMSO) and then diluted to the desired final concentrations in the assay buffer. A typical concentration used to demonstrate maximal inhibition is 100 µM.[8]

-

-

Inhibition Assay:

-

The cultured cells are washed with pre-warmed buffer.

-

The cells are then pre-incubated with either the buffer alone (control) or the buffer containing different concentrations of this compound sodium for a defined period (e.g., 15-30 minutes).

-

The inhibition is initiated by adding the substrate solution (containing the radiolabeled substrate and the corresponding concentration of BSP) to the wells.

-

The cells are incubated for a short period (e.g., 2-5 minutes) at 37°C to allow for substrate uptake.

-

-

Termination of Uptake: The uptake reaction is stopped by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold buffer.

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the substrate uptake in the presence of the inhibitor to the uptake in the control wells. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of substrate uptake) can be calculated by fitting the data to a dose-response curve.

References

- 1. Bromsulfthalein - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound disodium salt | 71-67-0 | MOLNOVA [molnova.com]

- 4. Cas 123359-42-2,this compound sodium | lookchem [lookchem.com]

- 5. This compound sodium | 123359-42-2 [chemicalbook.com]

- 6. This compound Sodium | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Sodium Salt, MP Biomedicals 1 g | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]

- 8. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sulfobromophthalein Metabolism and Glutathione Conjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway of sulfobromophthalein (BSP), focusing on its conjugation with glutathione (B108866) (GSH). This document details the key molecular players, quantitative kinetic data, and detailed experimental protocols relevant to studying this process. The information presented is essential for researchers in drug metabolism, toxicology, and drug development, particularly in the context of evaluating hepatic function and drug-induced liver injury.

Core Concepts in this compound Metabolism

This compound (BSP) is a dye that has historically been used to assess liver function. Its clearance from the blood is a multi-step process involving hepatic uptake, intracellular conjugation, and biliary excretion. The conjugation of BSP with glutathione is a critical step in its detoxification and elimination. This process is primarily mediated by the enzyme Glutathione S-transferase (GST).

The overall pathway can be summarized in three main stages:

-

Hepatic Uptake: BSP, bound to albumin in the bloodstream, is taken up by hepatocytes across the sinusoidal membrane. This uptake is facilitated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3.

-

Intracellular Conjugation: Inside the hepatocyte, BSP undergoes conjugation with glutathione (GSH) in a reaction catalyzed by Glutathione S-transferases (GSTs). This results in the formation of a more water-soluble and readily excretable BSP-GSH conjugate.

-

Biliary Excretion: The BSP-GSH conjugate is actively transported from the hepatocyte into the bile canaliculi by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent efflux pump located on the apical membrane of the hepatocyte.

Quantitative Data

The following tables summarize the key quantitative data related to the uptake, conjugation, and transport of this compound and its glutathione conjugate.

Table 1: Kinetic Parameters for this compound Uptake in Isolated Rat Hepatocytes

| Condition | Transporter System | Km | Vmax | Reference |

| In the absence of albumin | High-capacity system | 7.1 ± 1.2 µM | 452 ± 37 pmol/min/5x10⁴ cells | [1] |

| In the presence of 600 µM albumin | High-affinity system | 80 ± 11 nM | 60 ± 9 pmol/min/5x10⁴ cells | [1] |

| BSP-GSH Conjugate Uptake | Putative common transporter with BSP | 4 µM | 0.16 nmol/mg protein/min | [2] |

Table 2: Binding and Inhibition Constants for Human Glutathione S-Transferase A1-1 (hGSTA1-1) and this compound

| Parameter | Value | Reference |

| High-affinity binding site (Kd) | 0.12 µM | [3] |

| Low-affinity binding site(s) (Kd) | 9.1 µM | [3] |

| Inhibition constant (Ki) for BSP (non-competitive with respect to CDNB) | 16.8 ± 1.9 µM | [3] |

Table 3: Kinetic Parameters for MRP2-Mediated Transport

| Substrate | Km | Vmax | Reference |

| Leukotriene C4 (LTC4) | 450 nM | 2.7 pmol/min/mg MRP2 | [1] |

| This compound-Glutathione (BSP-GSH) | Not explicitly found in search results | Not explicitly found in search results |

Note: While specific Km and Vmax values for MRP2-mediated transport of BSP-GSH were not found in the provided search results, the protocols to determine these values are described in the experimental section.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

This compound Metabolic Pathway in Hepatocytes

Caption: Overview of this compound metabolism in hepatocytes.

Experimental Workflow for Studying BSP-GSH Conjugation and Transport

Caption: Workflow for in vitro analysis of BSP metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation of Primary Rat Hepatocytes

This protocol is based on the two-step collagenase perfusion method.[4][5][6]

Materials:

-

Male Wistar rat (200-300 g)

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Heparin

-

Perfusion Buffer (Calcium-free Hanks' Balanced Salt Solution with EGTA)

-

Digestion Buffer (Hanks' Balanced Salt Solution with Collagenase IV and CaCl₂)

-

William's E Medium supplemented with serum, insulin, and other necessary components

-

Percoll solution

-

Sterile surgical instruments

-

Perfusion pump and tubing

Procedure:

-

Animal Preparation: Anesthetize the rat and administer heparin to prevent blood clotting.

-

Surgical Procedure: Perform a laparotomy to expose the portal vein. Cannulate the portal vein for perfusion.

-

Liver Perfusion:

-

Perfuse the liver with pre-warmed (37°C) Perfusion Buffer at a flow rate of 10-15 mL/min for approximately 10-12 minutes to flush out the blood.

-

Switch to the pre-warmed Digestion Buffer and perfuse for another 10-15 minutes, or until the liver becomes soft and digested.

-

-

Hepatocyte Isolation:

-

Excise the digested liver and transfer it to a sterile petri dish containing William's E Medium.

-

Gently disperse the hepatocytes by combing through the liver tissue with a sterile cell scraper.

-

Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

-

-

Cell Purification and Viability:

-

Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C.

-

Resuspend the cell pellet in fresh medium. For further purification, a Percoll gradient centrifugation can be performed.

-

Determine cell viability using the trypan blue exclusion method. A viability of >85% is generally considered good.

-

-

Cell Culture: Plate the isolated hepatocytes on collagen-coated plates in William's E Medium and incubate at 37°C in a 5% CO₂ incubator.

Spectrophotometric Assay of Glutathione S-Transferase (GST) Activity

This protocol is adapted from standard GST assays using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate, which can be modified for this compound.[7]

Materials:

-

Purified GST or cell/tissue lysate containing GST

-

Potassium phosphate (B84403) buffer (0.1 M, pH 6.5)

-

Reduced glutathione (GSH) solution (e.g., 100 mM)

-

This compound (BSP) solution (concentration to be optimized)

-

Spectrophotometer capable of measuring absorbance at the appropriate wavelength for the BSP-GSH conjugate.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

-

Potassium phosphate buffer

-

GSH solution

-

BSP solution

-

-

Initiation of Reaction: Add the GST-containing sample to the reaction mixture to initiate the reaction.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at the wavelength corresponding to the formation of the BSP-GSH conjugate over time (e.g., every 30 seconds for 5 minutes).

-

Calculation of GST Activity:

-

Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

-

Calculate the GST activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA/min * Reaction Volume) / (ε * mg protein * path length) where ε is the molar extinction coefficient of the BSP-GSH conjugate.

-

HPLC Method for Quantification of this compound and its Glutathione Conjugate

This protocol is based on a described solvent-gradient HPLC method.[8]

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: (e.g., aqueous buffer with an ion-pairing agent)

-

Mobile Phase B: (e.g., acetonitrile (B52724) or methanol)

-

Standards for BSP and BSP-GSH

-

Internal standard (e.g., phenolphthalein)

-

Samples (e.g., bile, perfusate)

Procedure:

-

Sample Preparation:

-

Thaw frozen samples.

-

Precipitate proteins if necessary (e.g., with acetonitrile or methanol).

-

Centrifuge to remove precipitated proteins.

-

Add the internal standard to the supernatant.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC column.

-

Elute the compounds using a solvent gradient of Mobile Phase A and B.

-

Monitor the elution profile at a wavelength suitable for both BSP and its conjugate (e.g., determined by UV-Vis spectroscopy).

-

-

Quantification:

-

Identify the peaks for BSP, BSP-GSH, and the internal standard based on their retention times compared to the standards.

-

Calculate the concentration of BSP and BSP-GSH in the samples by comparing their peak areas to that of the internal standard and constructing a standard curve.

-

In Vitro Transport Assay using MRP2-Expressing Membrane Vesicles

This protocol describes a method for assessing the transport of the BSP-GSH conjugate into membrane vesicles.[1][9]

Materials:

-

Membrane vesicles expressing human MRP2 (commercially available or prepared from transfected cell lines)

-

Transport buffer (e.g., Tris-HCl buffer with sucrose)

-

ATP and an ATP-regenerating system (creatine kinase and creatine (B1669601) phosphate)

-

Radiolabeled or fluorescently tagged BSP-GSH conjugate (or use HPLC for quantification of unlabeled conjugate)

-

Inhibitors (e.g., known MRP2 inhibitors for control experiments)

-

Filtration apparatus with nitrocellulose filters

Procedure:

-

Vesicle Preparation: Thaw the MRP2-expressing membrane vesicles on ice.

-

Transport Reaction:

-

Pre-warm the vesicles and transport buffer to 37°C.

-

In a reaction tube, combine the membrane vesicles, the labeled BSP-GSH conjugate, and either ATP or a control (e.g., AMP or buffer).

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 1, 2, 5, 10 minutes).

-

-

Termination of Transport:

-

Stop the reaction by adding ice-cold stop buffer.

-

Rapidly filter the reaction mixture through a nitrocellulose filter.

-

Wash the filter with ice-cold stop buffer to remove any unbound substrate.

-

-

Quantification of Transport:

-

If using a radiolabeled substrate, quantify the radioactivity retained on the filter using liquid scintillation counting.

-

If using an unlabeled substrate, extract the conjugate from the filter and quantify using the HPLC method described above.

-

-

Data Analysis:

-

Subtract the amount of substrate transported in the absence of ATP (non-specific binding) from the amount transported in the presence of ATP to determine the ATP-dependent transport.

-

Plot the amount of transported substrate against time to determine the initial rate of transport.

-

Perform the assay with varying concentrations of the BSP-GSH conjugate to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

-

Conclusion

This technical guide provides a detailed overview of the metabolism of this compound through glutathione conjugation, a key pathway in hepatic detoxification. The provided quantitative data, pathway diagrams, and experimental protocols offer a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development. A thorough understanding of these processes is crucial for the assessment of liver function, the investigation of drug-induced liver injury, and the development of safer and more effective therapeutic agents. The methodologies described herein can be applied to further elucidate the kinetics and mechanisms of this important metabolic pathway.

References

- 1. Reconstitution of transport-active multidrug resistance protein 2 (MRP2; ABCC2) in proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uptake of this compound-glutathione conjugate by isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of bromosulphophthalein binding to human glutathione S-transferase A1-1: thermodynamics and inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of Primary Rat Hepatocytes with Multiparameter Perfusion Control [jove.com]

- 5. Isolation and Primary Culture of Rat Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Methods for the quantitation of bromosulfophthalein and its glutathione conjugate in biological fluids [pubmed.ncbi.nlm.nih.gov]

- 9. bioivt.com [bioivt.com]

An In-depth Technical Guide to the Hepatic Uptake and Biliary Excretion Pathway of Sulfobromophthalein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms, transport kinetics, and experimental methodologies related to the hepatic uptake and biliary excretion of the diagnostic dye, sulfobromophthalein (BSP). The information presented is intended to support research and development in the fields of hepatology, pharmacology, and drug metabolism.

Core Pathway: A Three-Step Hepatic Journey

The hepatic disposition of this compound is a well-characterized process that can be delineated into three principal stages: sinusoidal uptake from the blood, intracellular conjugation with glutathione (B108866), and canalicular excretion into the bile. This pathway is a critical determinant of hepatic function and is often exploited in clinical and preclinical assessments of liver health.

Sinusoidal Uptake: The Gateway into the Hepatocyte

The initial step in the hepatic clearance of BSP is its transport from the sinusoidal blood into the hepatocytes. This process is mediated by specific protein transporters located on the basolateral membrane of the hepatocytes. The primary transporters responsible for the uptake of BSP are members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3.[1] These transporters facilitate the entry of a wide range of endogenous and exogenous compounds into the liver.

Intracellular Metabolism: Conjugation with Glutathione

Once inside the hepatocyte, BSP undergoes conjugation with the endogenous antioxidant, glutathione (GSH). This reaction is catalyzed by the enzyme Glutathione S-transferase (GST). The conjugation of BSP to GSH results in the formation of a more water-soluble and readily excretable compound, BSP-glutathione (BSP-GSH). This metabolic step is crucial for the efficient biliary elimination of the dye.

Canalicular Excretion: The Final Exit into Bile

The final step in the hepatic disposition of BSP is the active transport of the BSP-GSH conjugate from the hepatocyte into the bile canaliculi. This process is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter located on the apical (canalicular) membrane of the hepatocyte.[2][3] MRP2 is responsible for the biliary excretion of a variety of conjugated organic anions.

Quantitative Data on Transport and Enzyme Kinetics

The efficiency of each step in the hepatic transport of BSP can be quantified by its kinetic parameters. The following tables summarize the available quantitative data for the key transporters and enzymes involved in this pathway.

Table 1: Kinetic Parameters for Sinusoidal Uptake of this compound by OATP Transporters

| Transporter | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Species | Experimental System | Reference |

| OATP1B1 | This compound | 0.8 - 2.5 | Not Reported | Human | Transfected HEK293 cells | [4] |

| OATP1B3 | This compound | 1.2 - 3.3 | Not Reported | Human | Transfected HEK293 cells | [4] |

| OATP1B1 | Estradiol-17β-glucuronide | 6.3 ± 1.2 | 460 ± 96 | Human | Transfected HEK293 cells | [5] |

| OATP1B1 | Atorvastatin | 0.77 ± 0.24 | 6.61 ± 1.24 (pmol/min/µg protein) | Human | Transfected HEK293 cells | [1] |

Table 2: Kinetic Parameters for Canalicular Excretion by MRP2

| Transporter | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Species | Experimental System | Reference |

| MRP2 | Leukotriene C4 | 0.118 ± 0.005 | Not Reported | Human | Erythrocyte membrane vesicles | [6] |

| MRP1 | Azidophenacyl-glutathione | 15 | Not Reported | Human | HL60/ADR cell membrane vesicles | [7] |

| MRP1 | S-(2,4-dinitrophenyl)glutathione | 23.4 (Ki) | Not Reported | Human | HL60/ADR cell membrane vesicles | [7] |

*Note: Data for MRP1 is included as a reference for a related ABC transporter of glutathione conjugates.

Table 3: Inhibition of Glutathione S-Transferase by this compound

| Enzyme | Inhibitor | Ki (µM) | Inhibition Type | Species | Reference |

| Glutathione S-Transferase | This compound | 1.0 - 5.0 | Competitive with respect to Glutathione | Rat | [8] |

Experimental Protocols

The study of hepatic drug transport relies on a variety of in vitro and in vivo experimental models. The following sections provide detailed methodologies for key experiments cited in the literature.

Isolation of Rat Hepatocytes for Transport Studies

Objective: To obtain a viable suspension of primary hepatocytes for in vitro uptake and metabolism studies.

Protocol:

-

Anesthesia and Perfusion Setup: Anesthetize a male Wistar rat (200-250 g) with an appropriate anesthetic. Perform a midline laparotomy to expose the portal vein and thoracic inferior vena cava. Cannulate the portal vein with a 20-gauge catheter and initiate perfusion with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution with 0.5 mM EGTA) at a flow rate of 30-40 mL/min for 10-15 minutes to wash out the blood.

-

Collagenase Digestion: Switch the perfusion to a buffer containing collagenase (e.g., 0.05% collagenase type IV in Williams' Medium E) and calcium (5 mM) and continue perfusion for 10-20 minutes, or until the liver becomes soft and digested.

-

Hepatocyte Dispersion: Carefully excise the liver and transfer it to a sterile petri dish containing ice-cold wash buffer (e.g., Williams' Medium E). Gently mince the liver with a sterile scalpel and forceps to release the hepatocytes.

-

Filtration and Purification: Filter the cell suspension through a series of nylon meshes (e.g., 100 µm followed by 70 µm) to remove undigested tissue and debris. Purify the hepatocytes from non-parenchymal cells by low-speed centrifugation (e.g., 50 x g for 2 minutes) several times. The hepatocyte pellet is resuspended in fresh wash buffer after each centrifugation.

-

Viability Assessment: Determine hepatocyte viability using the trypan blue exclusion method. A viable cell count of >90% is generally considered suitable for transport studies.

Preparation of Liver Canalicular Membrane Vesicles

Objective: To isolate vesicles from the canalicular membrane of hepatocytes for in vitro transport assays.

Protocol:

-

Homogenization: Homogenize fresh or frozen liver tissue in a buffer containing sucrose (B13894) and a protease inhibitor cocktail.

-

Differential Centrifugation: Subject the homogenate to a series of differential centrifugation steps to enrich for plasma membranes. This typically involves a low-speed spin to remove nuclei and cellular debris, followed by a high-speed spin to pellet the crude membrane fraction.

-

Density Gradient Centrifugation: Resuspend the crude membrane fraction and layer it onto a discontinuous sucrose density gradient. Centrifuge at high speed (e.g., 100,000 x g) for several hours. The canalicular membrane vesicles will band at a specific density.

-

Vesicle Collection and Characterization: Carefully collect the canalicular membrane vesicle fraction. Characterize the purity of the preparation by measuring the enrichment of canalicular marker enzymes such as alkaline phosphatase or gamma-glutamyl transpeptidase, and the depletion of markers for other cellular compartments.

Glutathione S-Transferase Activity Assay

Objective: To measure the enzymatic activity of GST in a given sample.

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.5-7.5), reduced glutathione (GSH), and the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[9][10][11][12][13]

-

Assay Procedure: Add the sample (e.g., cell lysate or purified enzyme) to the reaction mixture in a cuvette or microplate well.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The formation of the S-(2,4-dinitrophenyl)glutathione conjugate results in an increase in absorbance at this wavelength.[9][10][11][12][13]

-

Calculation of Activity: Calculate the GST activity based on the rate of change in absorbance, the molar extinction coefficient of the product, and the protein concentration of the sample. One unit of GST activity is typically defined as the amount of enzyme that catalyzes the conjugation of 1 µmol of CDNB with GSH per minute.[9][11]

In Vivo Measurement of Biliary Excretion in Rats

Objective: To quantify the amount of a substance excreted into the bile over time in a living animal.

Protocol:

-

Animal Preparation: Anesthetize a rat and maintain its body temperature. Cannulate the common bile duct with a small-bore tubing (e.g., PE-10) to allow for the collection of bile.[14][15]

-

Compound Administration: Administer the test compound (e.g., radiolabeled BSP) intravenously via a cannulated femoral or jugular vein.

-

Bile Collection: Collect bile samples at timed intervals into pre-weighed tubes.

-

Sample Analysis: Analyze the concentration of the test compound and its metabolites in the collected bile samples using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or HPLC for non-labeled compounds).

-

Data Analysis: Calculate the biliary excretion rate and the cumulative biliary excretion of the compound.

Signaling Pathways and Regulation

The expression and function of the transporters involved in BSP disposition are subject to regulation by various signaling pathways.

Regulation of MRP2

The canalicular efflux transporter MRP2 is a key regulatory point in the biliary excretion of BSP-GSH. Its activity can be modulated by:

-

Calcium Signaling: Intracellular calcium signals have been shown to promote the trafficking and insertion of MRP2 into the canalicular membrane, thereby enhancing its transport capacity.

-

Nrf2 Pathway: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) can upregulate the expression of MRP2, leading to increased biliary excretory function. This pathway is often activated in response to oxidative stress.

Visualizations of Pathways and Workflows

Hepatic Transport Pathway of this compound

Caption: Hepatic uptake and biliary excretion of BSP.

Experimental Workflow for In Vitro Hepatocyte Transport Assay

Caption: Workflow for hepatocyte transport studies.

Signaling Pathways Regulating MRP2 Expression and Function

Caption: Regulation of MRP2 by signaling pathways.

References

- 1. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATP-dependent transport of glutathione S-conjugates by the multidrug resistance protein MRP1 and its apical isoform MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transport of glutathione conjugates and glucuronides by the multidrug resistance proteins MRP1 and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the multidrug-resistance protein (MRP) as the glutathione-S-conjugate export pump of erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular and in vitro transport of glutathione conjugates by MRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of biliary obstruction in the rat on sulphobromophthalein metabolism and hepatic storage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. 2.5. Glutathione-s-transferase (GST) activity assay [bio-protocol.org]

- 11. resources.bio-techne.com [resources.bio-techne.com]

- 12. assaygenie.com [assaygenie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 15. bioivt.com [bioivt.com]

The Gatekeepers: An In-depth Technical Guide to the Role of Organic Anion Transporting Polypeptides (OATPs) in Bromosulfophthalein (BSP) Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic anion transporting polypeptides (OATPs), members of the solute carrier (SLCO) superfamily, are crucial membrane transporters primarily expressed in the liver, intestine, kidney, and brain. They play a pivotal role in the disposition of a wide array of endogenous and exogenous compounds, including bile acids, hormones, toxins, and numerous drugs. Bromosulfophthalein (BSP), a classic diagnostic agent for liver function, is a well-established substrate for several OATP isoforms. Understanding the kinetics and regulation of OATP-mediated BSP transport is fundamental for elucidating the mechanisms of hepatic drug clearance and predicting potential drug-drug interactions (DDIs). This technical guide provides a comprehensive overview of the core principles of OATP-mediated BSP transport, including quantitative kinetic data, detailed experimental protocols, and insights into the regulatory signaling pathways.

Quantitative Data on BSP Interaction with OATPs

Bromosulfophthalein interacts with several key hepatic OATP isoforms, primarily OATP1B1, OATP1B3, and OATP2B1. It serves as both a transported substrate and an inhibitor of these transporters. The following tables summarize the available quantitative data on these interactions.

Table 1: Kinetic Parameters of BSP as a Transported Substrate for OATPs

| OATP Isoform | Species | Expression System | K_m_ (μM) | V_max_ | Reference(s) |

| OATP1B1 | Human | HEK293 cells | 0.14 | Not Reported | [1] |

| OATP1B3 | Human | HEK293 cells | 3.3 | Not Reported | [1] |

| OATP2B1 | Human | Various | Not Reported | Not Reported | [2] |

Note: While BSP is a known substrate for OATP2B1, specific kinetic parameters (K_m_ and V_max_) for its transport are not well-documented in the reviewed literature. Its transport by OATP2B1 has been noted to be pH-independent[2][3].

Table 2: Inhibitory Constants of BSP for OATP Isoforms

| OATP Isoform | Inhibited Substrate | Expression System | IC_50_ (μM) | K_i_ (μM) | Reference(s) |

| OATP1B1 | Estradiol-17β-glucuronide | CHO cells | - | 0.08 - 7.3 | [4] |

| OATP1B3 | Estradiol-17β-glucuronide | CHO cells | - | 0.08 - 7.3 | [4] |

| OATP2B1 | Theaflavin (B1682790) | HEK293 cells | - | - | [5] |

| OATP2B1 | DBF | CHO cells | Strong Inhibition | - | [6] |

Note: The range of K_i_ values for OATP1B1 and OATP1B3 reflects the variability observed across different studies and experimental conditions. BSP is also a known inhibitor of OATP2B1-mediated transport[5][7].

Experimental Protocols

A fundamental technique to characterize the interaction of BSP with OATPs is the in vitro cell-based uptake assay. This protocol outlines the key steps for performing such an experiment.

Detailed Protocol: Cell-Based OATP-Mediated Bromosulfophthalein (BSP) Uptake Assay

1. Cell Culture and Maintenance:

-

Cell Lines: Use human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with the specific human OATP isoform of interest (e.g., OATP1B1, OATP1B3, or OATP2B1). A mock-transfected cell line (containing the empty vector) should be used as a negative control.

-

Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression. Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Sub-culturing: Passage the cells every 2-3 days to maintain sub-confluent to confluent monolayers.

2. Uptake Assay Procedure:

-

Cell Seeding: Seed the OATP-expressing and mock-transfected cells into 24- or 96-well poly-D-lysine coated plates at a density that allows them to reach confluence on the day of the experiment.

-

Pre-incubation and Washing:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cell monolayers twice with pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Salt Solution [HBSS] or a similar physiological buffer, pH 7.4).

-

Pre-incubate the cells in uptake buffer for 10-15 minutes at 37°C to allow them to equilibrate.

-

-

Initiation of Uptake:

-

Aspirate the pre-incubation buffer.

-

Add the uptake buffer containing the desired concentration of radiolabeled ([³H]- or [³⁵S]-) or unlabeled BSP to initiate the transport assay. For kinetic studies, a range of BSP concentrations should be used.

-

Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake, which should be determined in preliminary time-course experiments.

-

-

Termination of Uptake:

-

To stop the transport, rapidly aspirate the substrate solution.

-

Immediately wash the cells three to four times with ice-cold uptake buffer to remove any unbound substrate.

-

-

Cell Lysis and Quantification:

-

Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 0.1% Triton X-100).

-

If using a radiolabeled substrate, transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

If using unlabeled BSP, quantify the intracellular concentration using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Protein Normalization:

-

Determine the protein concentration in each well using a standard protein assay (e.g., bicinchoninic acid [BCA] assay) to normalize the uptake data.

-

3. Data Analysis:

-

Calculate Net Uptake: Subtract the uptake in mock-transfected cells from the uptake in OATP-expressing cells to determine the net transporter-mediated uptake.

-

Kinetic Analysis: For concentration-dependent studies, plot the initial uptake rate (normalized to protein concentration) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, K_m_ (substrate affinity) and V_max_ (maximum transport velocity).

Signaling Pathways and Regulatory Mechanisms

The expression and function of OATPs are tightly regulated at both the transcriptional and post-translational levels. These regulatory mechanisms are critical in determining the overall capacity of BSP transport into hepatocytes.

Caption: Regulation of OATP Expression and Function.

The diagram above illustrates the complex regulatory network governing OATP transporters. Transcriptional regulation involves nuclear receptors such as the pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), hepatocyte nuclear factor 4 alpha (HNF4α), and farnesoid X receptor (FXR), which respond to various xenobiotics and endogenous ligands to modulate the transcription of SLCO genes[8][9]. Post-translationally, OATP function is influenced by processes including glycosylation, which is essential for proper protein folding and trafficking to the plasma membrane, as well as phosphorylation by kinases like protein kinase C (PKC), which can trigger transporter internalization[1][2]. Internalized transporters can either be recycled back to the membrane or targeted for degradation via ubiquitination[1][8].

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vitro OATP inhibition assay, a common experiment to assess the potential of a test compound to cause DDIs.

Caption: Workflow for an In Vitro OATP Inhibition Assay.

This workflow diagram provides a step-by-step guide for conducting an in vitro OATP inhibition assay. The process begins with cell culture, followed by the assay itself, which involves pre-incubation with a test compound and subsequent measurement of the uptake of a known OATP substrate like BSP. The final stage involves data acquisition and analysis to determine the inhibitory potential of the test compound, typically expressed as an IC₅₀ value.

Conclusion

The transport of bromosulfophthalein by OATP1B1, OATP1B3, and OATP2B1 is a critical process in hepatic clearance. This technical guide has provided a consolidated resource of quantitative data, a detailed experimental protocol for in vitro assessment, and a visual representation of the complex regulatory networks governing these transporters. For drug development professionals, a thorough understanding of these mechanisms is paramount for accurately predicting the pharmacokinetic behavior of new chemical entities and for assessing their potential for clinically significant drug-drug interactions. Further research to fully elucidate the transport kinetics of BSP by all relevant OATP isoforms, particularly OATP2B1, and to unravel the specific signaling cascades that respond to BSP transport will continue to refine our understanding of hepatic drug disposition.

References

- 1. researchgate.net [researchgate.net]

- 2. Stimulatory effect on the transport mediated by organic anion transporting polypeptide 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Organic Anion Transporting Polypeptide 2B1 (OATP2B1) Genetic Variants: In Vitro Functional Characterization and Association With Circulating Concentrations of Endogenous Substrates [frontiersin.org]

- 5. Organic anion-transporting polypeptide (OATP) 2B1 contributes to the cellular uptake of theaflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OATP2B1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 8. keio.elsevierpure.com [keio.elsevierpure.com]

- 9. Rapid Modulation of the Organic Anion Transporting Polypeptide 2B1 (OATP2B1, SLCO2B1) Function by Protein Kinase C-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]

Sulfobromophthalein: A Technical Guide to its Interaction with the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a pivotal member of the ATP-binding cassette (ABC) transporter superfamily. Primarily located on the apical membrane of polarized cells—such as hepatocytes, renal proximal tubule cells, and enterocytes—MRP2 functions as an ATP-dependent efflux pump.[1][2] It plays a crucial role in the detoxification and elimination of a wide array of endogenous and xenobiotic compounds, particularly conjugated organic anions, by transporting them into bile, urine, and the intestinal lumen.[1][2]

Sulfobromophthalein (BSP), a synthetic organic anion, has long been utilized as a probe substrate to investigate hepatobiliary function. Its transport is a multi-step process involving uptake into hepatocytes, intracellular conjugation, and subsequent efflux into the bile. MRP2 is a key transporter responsible for the final, rate-limiting step of biliary excretion of both unconjugated BSP and its glutathione (B108866) (GSH) conjugate.[2] Understanding the kinetics and mechanisms of MRP2-mediated BSP transport is essential for characterizing drug-transporter interactions, investigating drug-induced liver injury, and screening for MRP2 inhibitors.

Mechanism of MRP2-Mediated this compound Transport

The transport of this compound by MRP2 is an active, unidirectional process fueled by the hydrolysis of ATP.[1] Like many other substrates, BSP can be conjugated with glutathione (GSH) within the hepatocyte, a reaction catalyzed by glutathione S-transferases.[3] Both unconjugated BSP and, more significantly, its glutathione S-conjugate (BSP-GSH) are recognized and transported by MRP2.[4][5] The presence of glutathione can be essential for the transport of certain MRP substrates, suggesting a co-transport or allosteric mechanism.[6][7] The transporter cycles between an inward-facing and an outward-facing conformation, a transition powered by ATP binding and hydrolysis at its nucleotide-binding domains, to efflux the substrate out of the cell.

Quantitative Data on MRP2 Substrate Transport

Detailed kinetic studies quantifying the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this compound transport specifically by MRP2 are not prominently available in the peer-reviewed literature. BSP is often used as a qualitative or competitive inhibitor probe rather than for detailed kinetic profiling of MRP2.

However, kinetic parameters for the uptake of BSP into rat liver sinusoidal membrane vesicles (a process not mediated by MRP2) have been reported, showing a high-affinity (Km = 53.1 µM) and a low-affinity (Km = 1150 µM) component. It is crucial to distinguish this uptake process from the MRP2-mediated efflux at the canalicular membrane.

To provide context for the typical transport efficiencies of MRP2, the following table summarizes kinetic data for other well-characterized substrates.

| Substrate | Species | System | Km (µM) | Vmax (pmol/mg/min) | Reference |

| Estradiol-17-β-D-glucuronide | Human | Vesicles | ~1.5 | N/A | --INVALID-LINK-- |

| p-Aminohippurate (PAH) | Rabbit | Sf9 Vesicles | 1900 ± 800 | 187 ± 29 | --INVALID-LINK-- |

| Leukotriene C4 (LTC4) | Human | Vesicles | ~0.1 | N/A | --INVALID-LINK-- |

N/A: Not available in the cited source.

Experimental Protocols

Vesicular Transport Assay for MRP2 Activity

This assay directly measures the ATP-dependent uptake of a substrate into inside-out membrane vesicles overexpressing MRP2. It is the gold standard for characterizing substrate kinetics and inhibition.

Detailed Methodology:

-

Vesicle Preparation: Use membrane vesicles prepared from Sf9 or HEK293 cells engineered to overexpress human or rat MRP2. Control vesicles from mock-transfected cells are essential. Thaw vesicles on ice immediately before use.

-

Reaction Mixture Preparation:

-

Prepare a transport buffer (e.g., 40 mM MOPS-Tris pH 7.0, 60 mM KCl, 6 mM MgCl2).

-

Prepare the substrate solution in the transport buffer. For BSP, a range of concentrations (e.g., 1-100 µM) should be tested to determine saturation kinetics. Include 1-2 mM reduced glutathione (GSH).

-

Prepare separate energy solutions: 4 mM ATP in transport buffer and 4 mM AMP (as a negative control) in transport buffer.

-

-

Transport Reaction:

-

In a 96-well plate on ice, combine 25 µL of substrate solution with 20 µL of transport buffer.

-

Add 5 µL of membrane vesicle suspension (typically 20-50 µg of protein) to each well.

-

To initiate the transport, add 10 µL of either the ATP or AMP solution to the appropriate wells.

-

Immediately transfer the plate to a 37°C water bath and incubate for a predetermined linear time (e.g., 5-10 minutes).

-

-

Stopping the Reaction and Filtration:

-

Terminate the reaction by adding 200 µL of ice-cold stop buffer (transport buffer without ATP/AMP).

-

Rapidly transfer the contents of each well to a filter plate (e.g., GFC filter) pre-wetted with stop buffer, placed on a vacuum manifold.

-

Wash the filters twice with 200 µL of ice-cold stop buffer to remove extra-vesicular substrate.

-

-

Quantification of Transported BSP:

-

Elute the trapped BSP from the filters using a suitable solvent (e.g., methanol).

-

Quantify the amount of BSP using a spectrophotometer. BSP acts as a pH indicator, and its absorbance can be measured directly.[8] This method requires optimization for the assay matrix.

-

-

Data Analysis:

-

Calculate the ATP-dependent transport by subtracting the amount of substrate in the AMP-containing vesicles from the amount in the ATP-containing vesicles.

-

Normalize the data to the amount of protein used and the incubation time (e.g., pmol/mg protein/min).

-

For kinetic analysis, plot the rate of transport against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Cell-Based Efflux Assay

This method measures the ability of MRP2 to efflux a substrate from intact polarized cells, providing insights into transport in a more physiological context.

Detailed Methodology:

-

Cell Culture: Culture a polarized cell line (e.g., Caco-2 or MDCKII) that endogenously or exogenously expresses MRP2 on permeable filter supports (e.g., Transwell™ inserts) until a confluent monolayer is formed.

-

Substrate Loading:

-

Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Load the cells with BSP by adding it to the basolateral (bottom) chamber and incubating at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Efflux Measurement:

-

After loading, wash the monolayer to remove extracellular BSP.

-

Add fresh, pre-warmed transport buffer to both the apical (top) and basolateral chambers.

-

At designated time points (e.g., 15, 30, 60, 120 minutes), collect samples from both chambers.

-

At the end of the experiment, lyse the cells to determine the amount of BSP remaining intracellularly.

-

-

Quantification and Analysis:

-

Quantify the BSP concentration in all samples via spectrophotometry or LC-MS/MS.

-

Calculate the efflux ratio by comparing the amount of BSP transported into the apical chamber (representing MRP2-mediated efflux) to the basolateral chamber. A significantly higher apical concentration indicates active efflux.

-

Compare results to parental cells lacking MRP2 or cells treated with a known MRP2 inhibitor (e.g., benzbromarone) to confirm MRP2's role.

-

Regulatory Signaling Pathways

The function and expression of MRP2 are tightly regulated by complex signaling networks, ensuring appropriate cellular detoxification capacity.

Calcium Signaling and MRP2 Trafficking

Cellular calcium (Ca²⁺) signals play a critical role in the trafficking and insertion of MRP2 into the canalicular membrane.[9][10] In hepatocytes, agonists like ATP or vasopressin trigger Ca²⁺ release from the endoplasmic reticulum, a process mediated by the inositol (B14025) 1,4,5-trisphosphate receptor (InsP₃R), particularly the InsP₃R2 isoform.[9][10] This localized increase in cytosolic Ca²⁺ promotes the exocytosis of MRP2-containing vesicles, leading to an increased density of the transporter at the plasma membrane and thereby enhancing the cell's efflux capacity.[9][10]

Nrf2-Mediated Transcriptional Regulation

The expression of the ABCC2 gene, which encodes MRP2, is transcriptionally regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2).[11][12] Nrf2 is a master regulator of the cellular antioxidant response. Under conditions of chemical or oxidative stress, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[11][12][13] The ABCC2 gene promoter contains functional ARE sequences, and activation of the Nrf2 pathway by inducers (e.g., butylated hydroxyanisole) leads to increased transcription of MRP2.[11][12] This co-ordinates the upregulation of phase II detoxification enzymes with the transporter responsible for excreting their conjugated products.

Conclusion

This compound remains a valuable tool for probing the function of the MRP2 transporter. Its ATP-dependent efflux, likely facilitated by glutathione conjugation, serves as a classic model for the biliary excretion of organic anions. While specific, high-confidence kinetic parameters for BSP transport by MRP2 are not widely documented, the experimental protocols outlined here provide a robust framework for researchers to investigate MRP2-mediated transport and its modulation by drug candidates. Furthermore, the complex regulation of MRP2 by signaling pathways like those involving Ca²⁺ and Nrf2 highlights the intricate cellular mechanisms that govern detoxification and drug disposition, areas of critical importance in pharmacology and toxicology.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. MATURATION OF THE this compound SODIUM-GLUTATHIONE CONJUGATING SYSTEM IN RAT LIVER - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transport of glutathione conjugates and glucuronides by the multidrug resistance proteins MRP1 and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of multidrug resistance protein (MRP) in glutathione S-conjugate transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ATP- and glutathione-dependent transport of chemotherapeutic drugs by the multidrug resistance protein MRP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transport of glutathione and glutathione conjugates by MRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of this compound uptake in isolated rat hepatocytes by a direct spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of multidrug resistance-associated protein 2 by calcium signaling in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Multidrug Resistance-Associated Protein 2 by Calcium Signaling in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Nrf2 in the regulation of the Mrp2 (ABCC2) gene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Nrf2 in the regulation of the Mrp2 (ABCC2) gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

In Vitro Studies on Sulfobromophthalein Transport in Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to study the transport of Sulfobromophthalein (BSP) in hepatocytes. BSP is a classic probe substrate used to investigate the function of specific uptake and efflux transporters in the liver, which are critical for drug disposition and the assessment of drug-drug interactions (DDIs). This document details the key transporters involved, quantitative transport kinetics, experimental protocols, and the signaling pathways that regulate these transport processes.

Core Concepts in Hepatic this compound Transport

The journey of BSP through a hepatocyte is a coordinated process mediated by specific transporter proteins located on the sinusoidal (basolateral) and canalicular (apical) membranes. The primary transporters involved are:

-

Organic Anion Transporting Polypeptides (OATPs) : Located on the sinusoidal membrane, these transporters are responsible for the uptake of BSP from the blood into the hepatocytes. The key isoforms involved are:

-

OATP1B1 (SLCO1B1)

-

OATP1B3 (SLCO1B3)

-

-

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) : Situated on the canalicular membrane, this efflux pump is responsible for the secretion of BSP, primarily after its conjugation with glutathione (B108866) (GSH), from the hepatocyte into the bile.

Understanding the interplay between these transporters is crucial for predicting the hepatic clearance of drugs and identifying potential DDIs.

Quantitative Data on this compound Transport

The efficiency of transport is characterized by the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal transport velocity) and Vmax (maximal transport velocity). The following tables summarize the available quantitative data for BSP transport by the key hepatic transporters.

Table 1: Kinetic Parameters for OATP1B1- and OATP1B3-Mediated this compound Uptake

| Transporter | Substrate | Experimental System | Km (μM) | Vmax (pmol/mg protein/min) | Citation |

| OATP1B1 | Phenolsulfonphthalein (PSP) | HEK293T cells | 11.3 ± 1.5 | 55.8 ± 2.2 | [1] |

| OATP1B3 | Phenolsulfonphthalein (PSP) | HEK293T cells | 7.0 ± 1.5 | 80.0 ± 4.8 | [1] |

Note: Data for the closely related compound phenolsulfonphthalein (PSP) is provided as a surrogate for BSP, as specific Km and Vmax values for BSP were not explicitly detailed in the search results.

Table 2: Kinetic Parameters for MRP2-Mediated Transport

| Transporter | Substrate | Experimental System | Km (μM) | Vmax (pmol/mg protein/min) | Citation |

| MRP2 | Vinblastine (in the presence of 5 mM GSH) | Sf9-Mrp2 vesicles | 1.5 ± 0.3 | - |

Note: While direct kinetic data for BSP-glutathione transport by human MRP2 was not found, data for another MRP2 substrate in the presence of glutathione is presented. The vesicular transport assay is a common method for determining the kinetic parameters of MRP2.[2]

Table 3: Protein Abundance of Hepatic Transporters

| Transporter | Liver Tissue (fmol/μg protein) | Sandwich-Cultured Human Hepatocytes (fmol/μg protein) | Cryopreserved Suspended Hepatocytes (fmol/μg protein) | Citation |

| OATP1B1 | 5.9 ± 8.3 | 5.8 ± 3.3 | 4.2 ± 1.7 | [3] |

| OATP1B3 | Lower than OATP1B1 | - | - | [4][5] |

| MRP2 | - | - | - |

Note: The expression of OATP1B1 is generally higher than that of OATP1B3 in the liver.[6] Transporter protein expression can be age-dependent, with OATP1B3 expression being significantly lower in neonates and infants compared to adults.[4][5]

Experimental Protocols

Detailed and reproducible protocols are fundamental for the in vitro investigation of BSP transport. Below are methodologies for key experiments.

Hepatocyte Uptake Assay (Suspension Method)

This protocol is adapted for determining the uptake of radiolabeled BSP into cryopreserved human hepatocytes in suspension.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte thawing medium

-

Krebs-Henseleit Buffer (KHB) or Hanks' Balanced Salt Solution (HBSS)

-

[³H]-Sulfobromophthalein

-

Silicone oil:mineral oil mixture (e.g., 5:1 ratio, density ~1.015 g/mL)

-

2N NaOH

-

Microcentrifuge tubes (0.4 mL)

-

Scintillation fluid and counter

Procedure:

-

Hepatocyte Thawing and Preparation:

-

Thaw cryopreserved hepatocytes according to the supplier's protocol.

-

Perform a cell count and assess viability (should be >80%).

-

Resuspend the hepatocytes to a final concentration of 2 x 10⁶ viable cells/mL in KHB or HBSS.

-

Divide the cell suspension into two aliquots and equilibrate one at 37°C and the other at 4°C (for measuring passive diffusion) for at least 15 minutes.

-

-

Assay Setup:

-

Prepare 0.4 mL microcentrifuge tubes by adding 100 µL of 2N NaOH to the bottom, followed by a layer of 100 µL of the silicone:mineral oil mixture.

-

Prepare a 3X stock solution of [³H]-BSP in pre-warmed (37°C) and pre-chilled (4°C) KHB.

-

-

Uptake Experiment:

-

In a multi-well plate, add 100 µL of the equilibrated hepatocyte suspension to each well.

-

Initiate the uptake by adding 50 µL of the 3X [³H]-BSP solution to the corresponding temperature-equilibrated cells.

-

Incubate for a predetermined time (e.g., 2 minutes, within the linear uptake range) on a rotator at a moderate speed.

-

To terminate the uptake, transfer the entire cell suspension from the well onto the oil layer in the prepared microcentrifuge tubes.

-

Immediately centrifuge at high speed (e.g., 13,000 x g) for 15-30 seconds. This will pellet the cells through the oil into the NaOH layer, separating them from the incubation medium.

-

-

Quantification:

-

Freeze the tubes to solidify the layers.

-

Cut the tube to separate the cell pellet (in NaOH) from the upper aqueous and oil layers.

-

Place the bottom part of the tube containing the cell lysate into a scintillation vial.

-

Add scintillation fluid and neutralize the NaOH with HCl.

-

Measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the remaining cell suspension to normalize the uptake data.

-

-

Data Analysis:

-

Calculate the rate of uptake at both 37°C (total uptake) and 4°C (passive uptake).

-

The active, transporter-mediated uptake is the difference between the total uptake at 37°C and the passive uptake at 4°C.

-

Vectorial Transport Assay in Transfected MDCK Cells

This assay is designed to investigate the sequential uptake and efflux of BSP across a polarized monolayer of cells, mimicking the physiological process in the liver. This example uses Madin-Darby Canine Kidney (MDCK) cells co-expressing OATP1B1 and MRP2.

Materials:

-

MDCK cell line stably co-expressing human OATP1B1 and MRP2

-

Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with appropriate supplements)

-

Hanks' Balanced Salt Solution (HBSS)

-

[³H]-Sulfobromophthalein

-

Scintillation fluid and counter

Procedure:

-

Cell Seeding and Polarization:

-

Seed the MDCK-OATP1B1-MRP2 cells onto the Transwell® inserts at a high density.

-

Culture the cells for 4-7 days to allow for the formation of a confluent and polarized monolayer.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Vectorial Transport Experiment:

-

Wash the cell monolayers in both the apical (upper) and basolateral (lower) chambers with pre-warmed HBSS.

-

To measure basolateral-to-apical transport (simulating hepatic uptake and biliary excretion), add [³H]-BSP in HBSS to the basolateral chamber.

-

Add fresh HBSS to the apical chamber.

-

Incubate the plate at 37°C.

-

At designated time points (e.g., 15, 30, 60, 120 minutes), collect aliquots from both the apical and basolateral chambers.

-

At the end of the experiment, wash the cell monolayer with ice-cold HBSS and lyse the cells (e.g., with a detergent-based buffer) to determine the intracellular concentration of [³H]-BSP.

-

-

Quantification:

-

Measure the radioactivity in the collected aliquots from the apical and basolateral chambers, and in the cell lysate, using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]-BSP transported into the apical chamber over time.

-

Determine the intracellular accumulation of [³H]-BSP.

-

The apparent permeability coefficient (Papp) can be calculated to quantify the rate of transport across the cell monolayer.

-

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows and the signaling pathways that regulate the key transporters involved in BSP metabolism.

Experimental Workflows

Caption: Experimental workflows for hepatocyte uptake and vectorial transport assays.

Signaling Pathways Regulating Transporter Function

A. Protein Kinase C (PKC) Signaling

Activation of PKC has been shown to modulate the function of OATP transporters.

Caption: PKC signaling pathway modulating hepatic transporter expression and activity.[7][8]

B. PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is involved in the regulation of MRP2 localization and function.

Caption: PI3K/Akt signaling pathway affecting MRP2 function in hepatocytes.[9][10]

C. Farnesoid X Receptor (FXR) Signaling

FXR, a nuclear receptor activated by bile acids, plays a crucial role in the transcriptional regulation of both uptake and efflux transporters.

Caption: FXR signaling pathway regulating the gene expression of hepatic transporters.[11][12][13]

Conclusion

The in vitro study of this compound transport in hepatocytes is a cornerstone for understanding hepatic drug disposition. By employing robust experimental models such as primary hepatocytes and transfected cell lines, researchers can obtain valuable quantitative data on the kinetics of key transporters like OATP1B1, OATP1B3, and MRP2. Furthermore, elucidating the complex signaling networks that regulate these transporters provides deeper insights into the mechanisms of drug-induced liver injury and DDIs. The methodologies and data presented in this guide offer a solid foundation for professionals in drug development to design and interpret in vitro studies, ultimately contributing to the development of safer and more effective medicines.

References

- 1. Human Organic Anion Transporting Polypeptides 1B1, 1B3, and 2B1 Are Involved in the Hepatic Uptake of Phenolsulfonphthalein - PMC [pmc.ncbi.nlm.nih.gov]